molecular formula C8H13N3O2 B2354297 ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate CAS No. 90641-64-8

ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate

Cat. No.: B2354297
CAS No.: 90641-64-8
M. Wt: 183.211
InChI Key: UCJGSMVGIBCGIG-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound with a pyrazole ring structure. It is known for its potential applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with hydrazine hydrate, followed by cyclization and subsequent esterification. The reaction typically occurs under reflux conditions with ethanol as the solvent .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as solvent recovery and purification to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and the nature of the substituents. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate
  • Ethyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate is unique due to its specific ethyl substitution at the 1-position of the pyrazole ring. This substitution can influence the compound’s reactivity and its interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

ethyl 3-amino-1-ethylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-11-5-6(7(9)10-11)8(12)13-4-2/h5H,3-4H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJGSMVGIBCGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-amino-1H-pyrazole-4-carboxylic acid ethyl ester (5.0 g, 32 mmol) in acetonitrile is added sodium hydride (1.28 g, 32 mmol) at RT. After 30 min of stirring, a solution of ethyl iodide (2.57 ml, 32 mmol) in acetonitriloe is added dropwise. The reaction mixture is stirred at RT for 16 h. Water is added followed by anhydrous sodium sulfate. The mixture is filtered and concentrated at reduced pressure. The crude product is chromatographed on silica gel using 30% ethyl acetate in hexanes to provide a regioisomeric mixture of N-ethylated 3-amino-1H-pyrazole-4-carboxylic acid ethyl esters. This mixture is used in the following reaction step without further purification.
Quantity
5 g
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reactant
Reaction Step One
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1.28 g
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reactant
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2.57 mL
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[Compound]
Name
N-ethylated 3-amino-1H-pyrazole-4-carboxylic acid ethyl esters
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reactant
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solvent
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